molecular formula C17H11BrN2 B13914466 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole

9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole

Cat. No.: B13914466
M. Wt: 323.2 g/mol
InChI Key: LIXQMYLCYIFGJS-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a bromophenyl group attached to the pyridoindole core. Pyridoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a multicomponent reaction catalyzed by ferric hydrogen sulfate has been reported for the synthesis of pyrido[2,3-B]indole derivatives . This method involves the use of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C17H11BrN2

Molecular Weight

323.2 g/mol

IUPAC Name

9-(3-bromophenyl)pyrido[2,3-b]indole

InChI

InChI=1S/C17H11BrN2/c18-12-5-3-6-13(11-12)20-16-9-2-1-7-14(16)15-8-4-10-19-17(15)20/h1-11H

InChI Key

LIXQMYLCYIFGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)Br)N=CC=C3

Origin of Product

United States

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